1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-
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Overview
Description
Isocnidilide is a naturally occurring phthalide compound predominantly found in the essential oil of Apium graveolens (celery). It is known for its significant biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . The compound has garnered interest in various scientific fields due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocnidilide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The synthesis of butyltetra- and hexahydrophthalides has been used to establish the identity of isocnidilide .
Industrial Production Methods: Industrial production of isocnidilide typically involves the extraction of essential oils from plants like Apium graveolens, followed by purification processes such as distillation and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Isocnidilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalic acids.
Reduction: Reduction reactions can convert it into dihydrophthalides.
Substitution: It can participate in substitution reactions, particularly at the phthalide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, dihydrophthalides, and substituted phthalides .
Scientific Research Applications
Isocnidilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antibacterial and anti-inflammatory agent.
Medicine: Its antioxidant properties make it a candidate for developing therapeutic agents against oxidative stress-related diseases.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of isocnidilide involves its interaction with various molecular targets:
Antibacterial Activity: It inhibits bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Anti-inflammatory Activity: It inhibits cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.
Antioxidant Activity: It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Isocnidilide is part of the phthalide family, which includes compounds like:
- Senkyunolide A
- β-Selinene
- Phytyl acetate
- 3-Butylphthalide
Uniqueness: Isocnidilide stands out due to its higher antibacterial and anti-inflammatory activities compared to other phthalides. Its unique molecular structure allows for stronger binding affinity to specific molecular targets, enhancing its biological efficacy .
Properties
CAS No. |
124815-25-4 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
UPJFTVFLSIQQAV-ONGXEEELSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1 |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
Origin of Product |
United States |
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